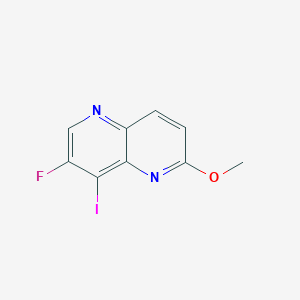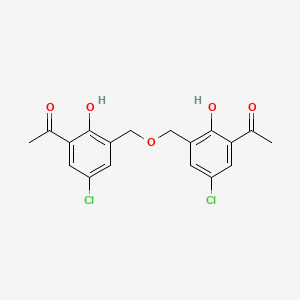
1,1'-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes two phenylene rings connected by an oxybis(methylene) bridge, each substituted with a chloro and hydroxy group, and terminated with ethanone groups.
Méthodes De Préparation
The synthesis of 1,1’-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone typically involves multi-step organic reactions. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with formaldehyde to form the intermediate 5-chloro-2-hydroxybenzyl alcohol. This intermediate is then reacted with acetic anhydride to yield the final product. Industrial production methods may involve similar steps but are optimized for higher yields and purity through the use of catalysts and controlled reaction conditions .
Analyse Des Réactions Chimiques
1,1’-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The ethanone groups can be reduced to alcohols.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols.
Applications De Recherche Scientifique
1,1’-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 1,1’-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1,1’-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone can be compared with similar compounds such as:
Benzene, 1,1’-[oxybis(methylene)]bis-: Lacks the chloro and ethanone groups, making it less reactive in certain chemical reactions.
1,1’-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone: Similar structure but with different substituents, leading to variations in reactivity and applications. The uniqueness of 1,1’-((Oxybis(methylene))bis(5-chloro-2-hydroxy-3,1-phenylene))diethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H16Cl2O5 |
|---|---|
Poids moléculaire |
383.2 g/mol |
Nom IUPAC |
1-[3-[(3-acetyl-5-chloro-2-hydroxyphenyl)methoxymethyl]-5-chloro-2-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C18H16Cl2O5/c1-9(21)15-5-13(19)3-11(17(15)23)7-25-8-12-4-14(20)6-16(10(2)22)18(12)24/h3-6,23-24H,7-8H2,1-2H3 |
Clé InChI |
YHFVMUJURZMHFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=C1O)COCC2=C(C(=CC(=C2)Cl)C(=O)C)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13091330.png)
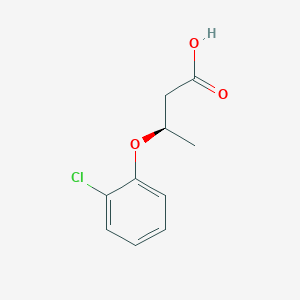
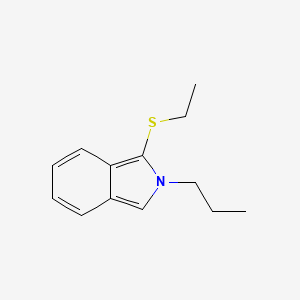
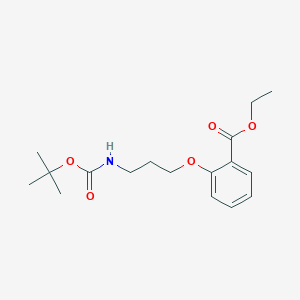
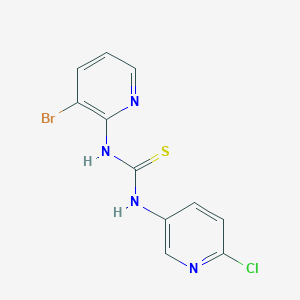

![7-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13091371.png)
![1-(6-Methoxypyrazolo[1,5-B]pyridazin-3-YL)ethanone](/img/structure/B13091384.png)

![6-Phenylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13091393.png)

